2-(Cyanomethyl)furan-3-carboxylic acid
Description
2-(Cyanomethyl)furan-3-carboxylic acid is a furan-based carboxylic acid derivative characterized by a cyano (-CN) functional group attached to the methyl substituent at position 2 of the furan ring and a carboxylic acid (-COOH) group at position 3. The cyanomethyl group confers unique electronic and steric properties, distinguishing it from other furan-3-carboxylic acid derivatives .
Properties
Molecular Formula |
C7H5NO3 |
|---|---|
Molecular Weight |
151.12 g/mol |
IUPAC Name |
2-(cyanomethyl)furan-3-carboxylic acid |
InChI |
InChI=1S/C7H5NO3/c8-3-1-6-5(7(9)10)2-4-11-6/h2,4H,1H2,(H,9,10) |
InChI Key |
IHCCWEZTSHPFCI-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1C(=O)O)CC#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyanomethyl)furan-3-carboxylic acid typically involves the reaction of furan derivatives with cyanomethylating agents under controlled conditions. One common method includes the use of furan-3-carboxylic acid as a starting material, which undergoes cyanomethylation using reagents such as cyanomethyl bromide in the presence of a base like sodium hydride. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize catalysts to accelerate the reaction and reduce the formation of by-products. The use of green chemistry principles, such as solvent recycling and waste minimization, is also becoming increasingly important in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-(Cyanomethyl)furan-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding furan derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The cyanomethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions under basic conditions.
Major Products Formed
Oxidation: Products may include furan-3-carboxylic acid derivatives with additional oxygen-containing functional groups.
Reduction: Products can include furan-3-carboxaldehyde or furan-3-methanol.
Substitution: Substituted furans with various functional groups replacing the cyanomethyl group.
Scientific Research Applications
2-(Cyanomethyl)furan-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its ability to interact with biological targets.
Industry: It is used in the production of polymers, resins, and other materials with specialized properties.
Mechanism of Action
The mechanism of action of 2-(Cyanomethyl)furan-3-carboxylic acid involves its interaction with molecular targets through its functional groups. The carboxylic acid group can form hydrogen bonds and ionic interactions with biological molecules, while the cyanomethyl group can participate in nucleophilic and electrophilic reactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
5-(Hydroxymethyl)furan-3-carboxylic Acid (Flufuran)
- Structure : Hydroxymethyl (-CH₂OH) at position 5 and carboxylic acid at position 3.
- Key Differences :
- Spectroscopic Properties : Misidentified as kojic acid due to overlapping $ ^1H $-NMR signals. However, $ ^{13}C $-NMR and UV spectra distinguish flufuran (e.g., carbonyl carbon at δ 168 ppm vs. δ 170–175 ppm for kojic acid) .
- Biological Role : Produced by Aspergillus flavus and implicated in fungal defense mechanisms, unlike kojic acid, which is a tyrosinase inhibitor .
2-(Carboxymethyl)furan-3-carboxylic Acid
- Structure : Carboxymethyl (-CH₂COOH) at position 2 and carboxylic acid at position 3.
- Key Differences: Synthesis: Prepared via copper-catalyzed C–O bond formation, emphasizing its role as a precursor for β-amino acids in drug development . Acidity: The dual carboxylic acid groups enhance solubility in polar solvents compared to the cyanomethyl analog .
2-(2-Methoxy-2-oxoethyl)furan-3-carboxylic Acid
- Structure : Methoxy-oxoethyl (-CH₂COOMe) at position 2.
- Applications : Used in amide derivative syntheses for antimicrobial agents, highlighting the versatility of ester-functionalized furans .
Fused-Ring and Halogenated Derivatives
Benzo[b]furan-3-carboxylic Acid
- Structure : Furan fused with a benzene ring.
- Key Differences: Aromatic Stability: Enhanced π-conjugation improves thermal stability and optical properties, making it suitable for optoelectronic materials . Synthesis: Copper-catalyzed C–O bond formation enables gram-scale production, unlike cyanomethyl derivatives requiring specialized nitrile-group incorporation .
5-(4-Chlorophenyl)-2-(1,3-dioxolan-2-yl)furan-3-carboxylic Acid
- Structure : Chlorophenyl and dioxolane substituents.
Sulfur-Containing Derivatives
2-((Ethylsulfonyl)methyl)furan-3-carboxylic Acid
2-(Mercaptomethyl)furan-3-carboxylic Acid
- Structure : Mercapto (-SH) at the methyl group.
- Reactivity : The thiol group enables disulfide bond formation, useful in polymer chemistry and heavy-metal chelation .
Antifungal Activity
- Naphtho[1,2-b]furan-3-carboxylic Acid Derivatives : EC$_{50}$ values against plant pathogens range from 0.38–0.91 mg/L, outperforming simpler furan acids due to aromatic extension enhancing membrane penetration .
- Flufuran: Limited direct antifungal data but implicated in fungal secondary metabolism, contrasting with kojic acid’s role in immunosuppression .
Analytical Methods
- HPLC Analysis : Furan-3-carboxylic acid and its derivatives (e.g., 5-hydroxymethyl-2-furancarboxylic acid) are quantified using reverse-phase chromatography with UV detection, critical for quality control in food and pharmaceuticals .
Data Tables
Table 1. Structural and Spectroscopic Comparison
| Compound | Substituents | $ ^{13}C $-NMR (δ, ppm) | Key Applications |
|---|---|---|---|
| 2-(Cyanomethyl)furan-3-carboxylic acid | -CN at C2, -COOH at C3 | N/A | Coordination chemistry |
| 5-(Hydroxymethyl)furan-3-carboxylic acid | -CH₂OH at C5, -COOH at C3 | 168 (C=O) | Fungal metabolites |
| 2-(Carboxymethyl)furan-3-carboxylic acid | -CH₂COOH at C2, -COOH at C3 | 170–175 (dual C=O) | Drug intermediates |
Table 2. Antifungal Activity of Selected Compounds
| Compound | Pathogen (EC$_{50}$, mg/L) |
|---|---|
| zjqy610D-4 | Botrytis cinerea (0.68) |
| Colletotrichum orbiculare (0.38) | |
| Naphtho[1,2-b]furan-3-carboxylic acid | Sclerotinia sclerotiorum (0.61) |
Biological Activity
2-(Cyanomethyl)furan-3-carboxylic acid is a furan derivative characterized by its unique structural features, particularly the cyanomethyl group and the carboxylic acid functional group. This compound has gained attention in medicinal chemistry due to its potential biological activities, which may involve interactions with various molecular targets, including enzymes and receptors.
- Molecular Formula : C₇H₅N₁O₃
- Molecular Weight : 151.12 g/mol
The presence of the cyanomethyl group enhances the compound's reactivity, making it a candidate for further exploration in drug development and synthesis of bioactive molecules.
Research indicates that this compound may exert its biological effects through:
- Enzyme Inhibition : The compound can interact with specific enzymes, potentially altering their activity.
- Receptor Binding : It may bind to receptors, influencing various biological pathways.
Biological Activity Overview
The biological activities of this compound have been explored in various studies, indicating potential applications in antibacterial and anticancer therapies. Below are key findings:
Antibacterial Activity
- Study Findings : In a study examining the effects of furan-2-carboxylic acids on bacterial motility, it was found that trace amounts of compounds similar to this compound effectively inhibited swarming and swimming of environmental bacteria at low concentrations (1.8 to 2.3 µg L) .
Anticancer Potential
- In vitro Studies : Preliminary studies suggest that compounds within this class may exhibit cytotoxic effects against cancer cell lines. Further research is necessary to elucidate specific mechanisms and efficacy.
Case Studies
Future Research Directions
Despite promising findings, further research is essential to fully understand the biological activity of this compound:
- Mechanistic Studies : Detailed investigations into how this compound interacts with specific enzymes and receptors.
- In vivo Studies : Evaluating the efficacy and safety in animal models.
- Structure-Activity Relationship (SAR) : Exploring modifications to enhance biological activity and reduce toxicity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
